

(1H-indazol-3-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1H-indazol-3-yl)methanol

Cat. No.: B1299801

[Get Quote](#)

Technical Guide: (1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1H-indazol-3-yl)methanol**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed synthetic protocol, and outlines experimental procedures for evaluating its potential biological activities, particularly as a kinase inhibitor and an anti-inflammatory agent.

Core Molecular Data

(1H-indazol-3-yl)methanol is a derivative of indazole, a bicyclic aromatic heterocycle. Its structure is characterized by a methanol group substituted at the 3-position of the 1H-indazole core.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
IUPAC Name	(1H-indazol-3-yl)methanol	
CAS Number	64132-13-4	

Synthesis of (1H-indazol-3-yl)methanol

The synthesis of **(1H-indazol-3-yl)methanol** can be achieved through a two-step process starting from 1H-indazole-3-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the resulting ester to the corresponding primary alcohol.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This procedure is adapted from the synthesis of 1H-indazole-3-carboxylic acid derivatives.[\[2\]](#)

- Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in ethanol.
- Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1H-indazole-3-carboxylate.

Step 2: Reduction of Ethyl 1H-indazole-3-carboxylate to **(1H-indazol-3-yl)methanol**

This step utilizes a standard lithium aluminum hydride (LAH) reduction of an ester to a primary alcohol.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH_4) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran

(THF) in a round-bottom flask equipped with a reflux condenser.

- **Addition of Ester:** Cool the LAH suspension to 0 °C in an ice bath. Dissolve ethyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension with stirring.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
- **Quenching:** Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
- **Filtration and Extraction:** Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.
- **Purification:** Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **(1H-indazol-3-yl)methanol**. The product can be further purified by column chromatography on silica gel.

Biological Activity and Experimental Evaluation

The indazole scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition and anti-inflammatory effects. [8][9][10][11][12] **(1H-indazol-3-yl)methanol**, as a member of this class, is a candidate for evaluation in these areas.

In Vitro Kinase Inhibitor Screening

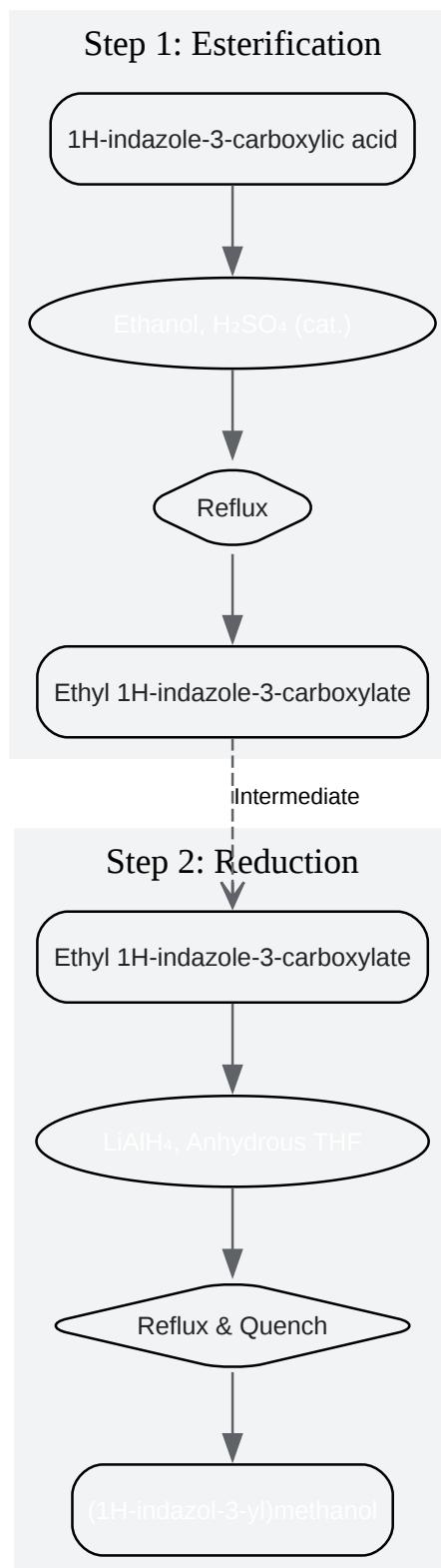
A common method to screen for kinase inhibitors is to measure the amount of ADP produced in a kinase reaction. The following is a generalized protocol for a luminescence-based kinase assay.[13][14][15]

Experimental Protocol:

- **Reagent Preparation:**
 - Prepare a stock solution of **(1H-indazol-3-yl)methanol** in dimethyl sulfoxide (DMSO).

- Prepare serial dilutions of the test compound in kinase buffer.
- Prepare a solution of the target kinase in kinase buffer.
- Prepare a solution of the kinase substrate and ATP in kinase buffer.
- Kinase Reaction:
 - In the wells of a microplate, add the kinase solution.
 - Add the serially diluted **(1H-indazol-3-yl)methanol** or DMSO (for control).
 - Incubate at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the substrate/ATP mixture.
 - Incubate at room temperature for a defined period (e.g., 60 minutes).
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.
 - Add a detection reagent that converts ADP to ATP and uses the newly synthesized ATP in a luciferase-based reaction to generate a luminescent signal.
- Data Analysis:
 - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
 - Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

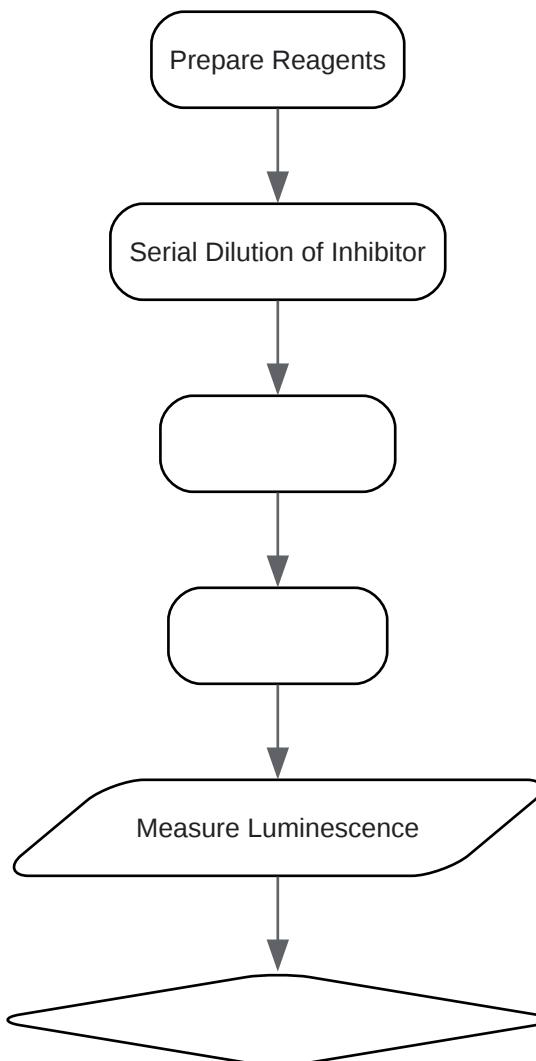
Anti-Inflammatory Activity Assay: Nitric Oxide Inhibition


The anti-inflammatory potential of **(1H-indazol-3-yl)methanol** can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Experimental Protocol:

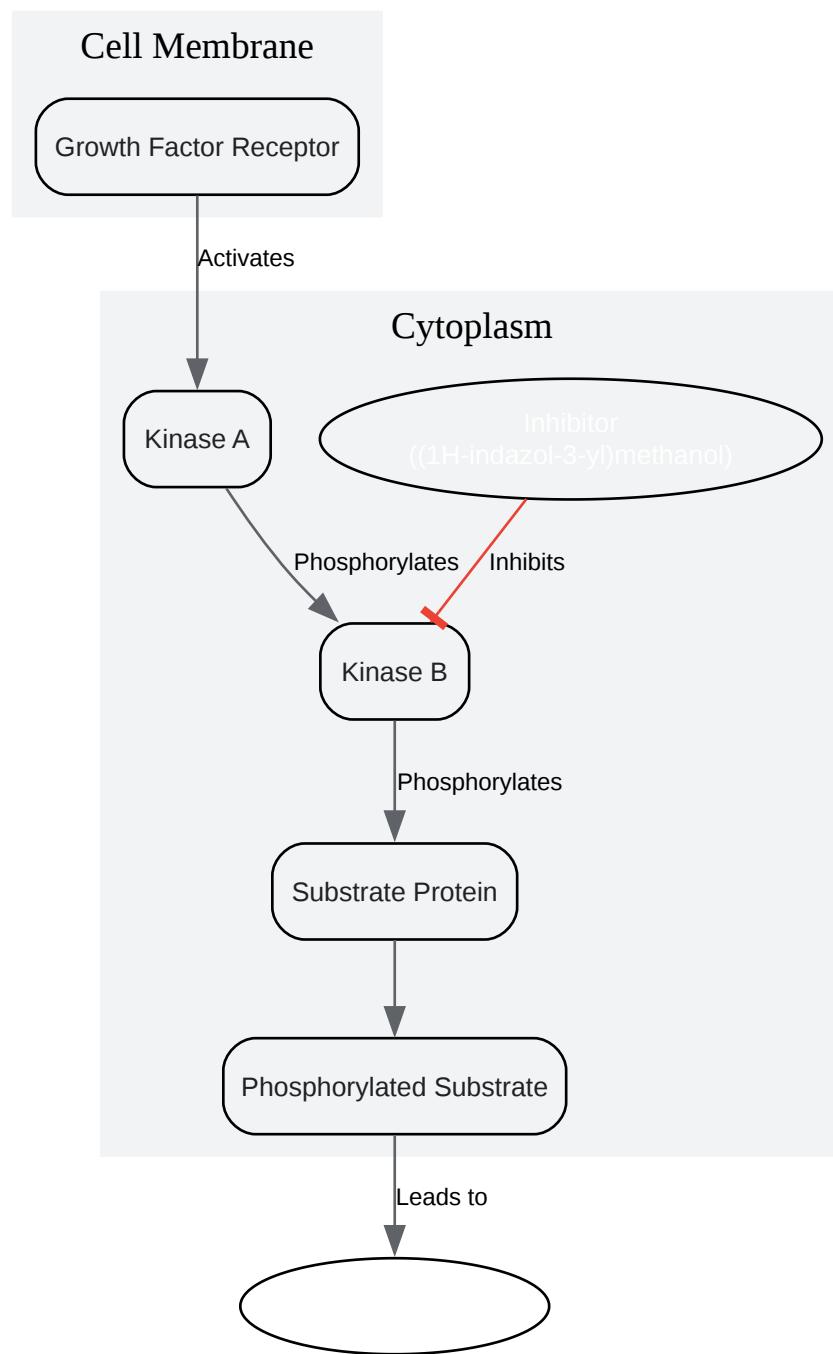
- Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment:
 - Prepare various concentrations of **(1H-indazol-3-yl)methanol** in a serum-free medium.
 - Pre-treat the cells with the different concentrations of the test compound for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours to induce an inflammatory response and NO production.
- Nitrite Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix the supernatant with an equal volume of Griess reagent.
 - Incubate at room temperature for 10-15 minutes to allow for color development.
- Data Analysis:
 - Measure the absorbance at approximately 540 nm using a microplate reader.
 - Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.
 - Determine the inhibitory effect of **(1H-indazol-3-yl)methanol** on NO production.

Visualized Workflows and Pathways


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(1H-indazol-3-yl)methanol**.


In Vitro Kinase Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro kinase inhibitor screening.

Representative Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of a generic kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. derpharmacemica.com [derpharmacemica.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuquibilin A | MDPI [mdpi.com]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of *Ulmus pumila* L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of *Croton Linearis* Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(1H-indazol-3-yl)methanol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1299801#1h-indazol-3-yl-methanol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com